2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Catalog No.
S799835
CAS No.
4793-24-2
M.F
C7H5ClFNO4S
M. Wt
253.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

CAS Number

4793-24-2

Product Name

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

IUPAC Name

2-chloro-4-fluoro-5-sulfamoylbenzoic acid

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

DDGOQDDPEWYVRD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is an aromatic sulfonamide compound characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a sulfamoyl group. Its chemical formula is C₇H₅ClFNO₄S, and it has a molecular weight of 253.64 g/mol. This compound is primarily recognized for its role in medicinal chemistry and as a potential antibacterial agent due to its structural similarity to other sulfonamide antibiotics, which inhibit bacterial folic acid synthesis .

The reactivity of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, acting as a proton donor.
  • Formation of Amides: The sulfamoyl group can react with amines to form sulfonamide derivatives, which may exhibit enhanced biological activity.

These reactions are significant for synthesizing derivatives with potential therapeutic applications .

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid exhibits notable biological activity, particularly as an antibacterial agent. It functions by inhibiting the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. Studies suggest that compounds with similar structures may also possess anti-inflammatory properties, although further research is needed to fully elucidate these effects .

Synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid can be achieved through several methods:

  • Starting from 4-Fluoro-2-nitrobenzoic Acid: This method involves reduction of the nitro group followed by sulfamoylation.
  • Chlorination and Sulfamoylation: A sequence where 4-fluoro-5-sulfamoylbenzoic acid is chlorinated using thionyl chloride or another chlorinating agent.
  • Direct Fluorination: Utilizing fluorinating agents on appropriate precursors to introduce the fluorine atom at the desired position.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid finds applications in various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new antibacterial agents.
  • Research: Employed in proteomics research to study protein interactions and functions due to its ability to modify biological molecules.
  • Pharmaceutical Development: Investigated for its potential use in treating bacterial infections resistant to conventional antibiotics .

Interaction studies involving 2-chloro-4-fluoro-5-sulfamoylbenzoic acid focus on its binding affinity with target enzymes, particularly those involved in folate metabolism. These studies often utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with dihydropteroate synthase.
  • In Vitro Assays: To assess its antibacterial efficacy against various strains of bacteria.
  • Structure-Activity Relationship Studies: To determine how modifications to its structure affect biological activity.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, enhancing the understanding of its unique properties:

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains an amino group; classic sulfonamide antibioticAntibacterial; inhibits folate synthesis
4-Aminobenzoic AcidAmino group instead of sulfamoyl; simpler structureWeak antibacterial activity
2-Chloro-4-nitrobenzoic AcidNitro group instead of fluoro; similar reactivityLimited antibacterial properties
5-Sulfamoyl-2-fluorobenzoic AcidSimilar sulfonamide structure; different substitutionsAntibacterial; similar mechanism

The unique combination of chloro and fluoro substituents in 2-chloro-4-fluoro-5-sulfamoylbenzoic acid enhances its biological activity compared to other sulfonamide derivatives, making it a valuable candidate for further research and development .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Dates

Modify: 2023-08-15

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